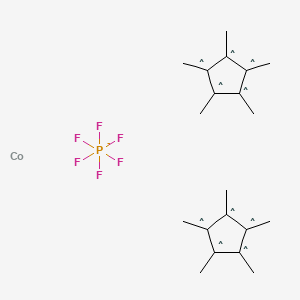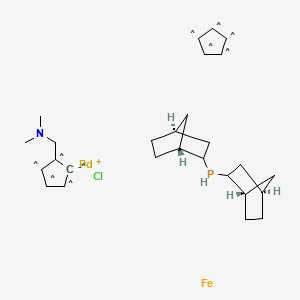
Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate
Overview
Description
Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate is a coordination complex that includes iron(III) as the central metal ion. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate typically involves the reaction of diethylenetriaminepentaacetic acid with iron(III) chloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with other metal ions.
Substitution: Ligands in the complex can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Can react with oxidizing agents to form higher oxidation state complexes.
Reducing Agents: Can be reduced to lower oxidation state complexes.
Major Products Formed:
Metal Complexes: Formation of various metal complexes depending on the reacting metal ion.
Substituted Complexes: Formation of substituted complexes when ligands are replaced.
Scientific Research Applications
Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent.
Industry: Applied in water treatment processes to remove heavy metals
Mechanism of Action
The compound functions as a ligand, forming a stable coordination complex with iron(III). This complex can interact with other molecules, catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate
- Diethylenetriaminepentaacetic acid iron(III) trisodium salt
Comparison: Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate is unique due to its specific coordination environment and stability. Compared to similar compounds, it offers distinct advantages in terms of complex stability and reactivity, making it suitable for specialized applications .
Properties
IUPAC Name |
disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Fe.2Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;1H2/q;+3;2*+1;/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJPBTBEMHBPHZ-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FeN3Na2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)










![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)

